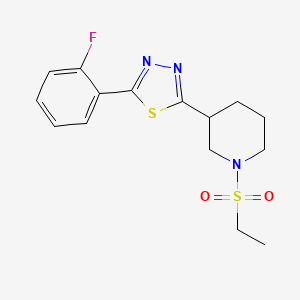
2-(1-(Ethylsulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Ethylsulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C15H18FN3O2S2 and its molecular weight is 355.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-(Ethylsulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a thiadiazole ring , which is known for its significant biological properties. The presence of the ethylsulfonyl and 2-fluorophenyl substituents enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Thiadiazole derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria. In particular, compounds with substituents similar to those in our target compound have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some studies report that thiadiazoles can inhibit fungal strains such as Candida albicans and Aspergillus niger, with certain derivatives exhibiting minimum inhibitory concentrations (MIC) lower than standard antifungal agents .
Anticancer Activity
Thiadiazole derivatives are also being investigated for their anticancer properties. The following findings are noteworthy:
- Cytotoxic Effects : Compounds with a similar structural framework have been reported to inhibit cell proliferation in various cancer cell lines, including colon (HCT116), lung (H460), and breast (MCF-7) cancer cells. For example, some derivatives showed GI50 values ranging from 0.74 to 10 μg/mL against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cellular processes critical for tumor growth .
Research Findings Summary Table
Case Studies
Several case studies have explored the biological activities of thiadiazole derivatives:
- Study on Antibacterial Properties : A study highlighted that certain thiadiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics against Gram-positive bacteria like S. aureus and Gram-negative strains like E. coli. The introduction of specific functional groups was crucial for enhancing activity .
- Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that modifications at specific positions on the thiadiazole ring significantly influenced their anticancer potency, suggesting a structure-activity relationship that could guide future drug development .
Propriétés
IUPAC Name |
2-(1-ethylsulfonylpiperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S2/c1-2-23(20,21)19-9-5-6-11(10-19)14-17-18-15(22-14)12-7-3-4-8-13(12)16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKBCEWQKPZIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














